molecular formula C18H12ClF2N3OS B11390324 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11390324
M. Wt: 391.8 g/mol
InChI Key: OVWJHTQIBAHZGV-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Sulfur Introduction: The sulfanyl group can be introduced using thiol reagents under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution due to the presence of halogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic rings.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound might be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide
  • N-(2-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
  • 5-Chloro-2-(phenylthio)pyrimidine-4-carboxamide

Uniqueness

The unique combination of fluorophenyl and sulfanyl groups in 5-CHLORO-N-(2-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C18H12ClF2N3OS

Molecular Weight

391.8 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12ClF2N3OS/c19-12-9-22-18(26-10-11-5-1-2-6-13(11)20)24-16(12)17(25)23-15-8-4-3-7-14(15)21/h1-9H,10H2,(H,23,25)

InChI Key

OVWJHTQIBAHZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl)F

Origin of Product

United States

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